Cyclonerodiol
Overview
Description
Cyclonerodiol is a molecular compound with the formula C15H28O2 . It is a type of cyclopentanoid sesquiterpene .
Synthesis Analysis
The compound Cyclonerodiol can be synthesized from (−)-linalool using an epoxide radical cyclization as the key step . This process involves six steps and has been detailed in a study by Jens Langhanki, Kristina Rudolph, Gerhard Erkel, and Till Opatz .
Molecular Structure Analysis
Cyclonerodiol has a 7,10-epoxycycloneran skeleton . The compound’s molecular structure was analyzed using 1H and 13C NMR Spectra .
Scientific Research Applications
Biological Transformation and Metabolites :
- Cyclonerodiol, isolated from the marine-derived fungus Myrothecium sp., underwent biological transformation by Penicillium sp. and Streptomyces sp., yielding new glycosidic and oxidized metabolites (Li et al., 2007).
- New derivatives of cyclonerodiol were identified from the marine-sediment-derived fungus Trichoderma harzianum, showcasing its potential in producing novel bioactive compounds (Fang et al., 2018).
Inhibition of IL-4/IL-13 Induced Stat6-Signaling :
- Cyclonerodiol was found to inhibit IL-4/IL-13 induced Stat6-signaling, which is crucial in asthma pathophysiology. This indicates its potential as a therapeutic agent for asthma and allergic diseases (Rudolph et al., 2018).
Neural Anti-Inflammatory Activity :
- Cyclonerodiol exhibited significant neural anti-inflammatory activity, demonstrating more potency than curcumin, a known anti-inflammatory agent. This was observed in a study using compounds isolated from the endophytic fungus Trichoderma sp. (Zhang et al., 2017).
Antibiotic and Antifungal Properties :
- Cyclonerodiol, isolated from Trichoderma harzianum, has shown antibiotic activity towards certain fungi, indicating its potential as an antifungal agent (Ghisalberti & Rowland, 1993).
- Additionally, cyclonerodiol and its derivatives demonstrated moderate antibacterial and antifungal activities in an agar-diffusion assay (Wu et al., 2011).
Biosynthetic Studies :
- The biosynthesis of cyclonerodiol has been studied, providing insights into its natural production processes and potential for synthetic production (Evans et al., 1976).
Future Directions
The future directions of Cyclonerodiol research could involve further exploration of its inhibitory effects on the IL-4 induced STAT6 signaling pathway . This could potentially lead to the development of new therapeutics for conditions driven by an excessive Th2 response, such as allergic asthma and atopic diseases .
properties
IUPAC Name |
(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPVPFEDGYYBD-GBJTYRQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183022 | |
Record name | Cyclonerodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclonerodiol | |
CAS RN |
28834-06-2 | |
Record name | Cyclonerodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclonerodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLONERODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZP8FLH4RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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